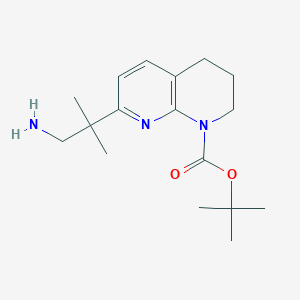![molecular formula C8H4F3N3S B13089537 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is an organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a methyl group at the 3rd position, and a carbonitrile group at the 5th position of the imidazo[2,1-b]thiazole ring. It is known for its stability and solubility in common organic solvents .
Métodos De Preparación
The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of thiourea, acetone, and a trifluoromethyl-substituted α-bromoacetophenone. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with specific photoelectric properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for the bacterium’s survival . The compound binds to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can be compared with other imidazo[2,1-b]thiazole derivatives such as:
3-Methyl-6-phenylimidazo[2,1-b]thiazole: This compound has a phenyl group instead of a trifluoromethyl group and exhibits different chemical and biological properties.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This derivative has two fluorine atoms on the phenyl ring and shows enhanced photoelectric properties.
The unique presence of the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H4F3N3S |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4F3N3S/c1-4-3-15-7-13-6(8(9,10)11)5(2-12)14(4)7/h3H,1H3 |
Clave InChI |
JRLXMEZQILTTDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(=C(N12)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)






![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)




![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
